molecular formula C22H23N5O2 B2551942 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 402951-91-1

3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2551942
CAS No.: 402951-91-1
M. Wt: 389.459
InChI Key: AMWMUWHNGRKJTG-UHFFFAOYSA-N
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Description

3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other substitution reactions to introduce the desired functional groups. The reaction conditions may vary, but common reagents include alkyl halides, amines, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.

Scientific Research Applications

3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione include other substituted purines, such as:

  • 3-methyl-7-benzyl-8-amino-1H-purine-2,6(3H,7H)-dione
  • 3-methyl-7-(3-chlorobenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15-7-6-10-17(13-15)14-27-18-19(26(2)22(29)25-20(18)28)24-21(27)23-12-11-16-8-4-3-5-9-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,24)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWMUWHNGRKJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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